molecular formula C5H11N B1625814 2-Ethylcyclopropan-1-amine CAS No. 68841-33-8

2-Ethylcyclopropan-1-amine

Cat. No. B1625814
CAS RN: 68841-33-8
M. Wt: 85.15 g/mol
InChI Key: GAZWKJNMLLGPKV-UHFFFAOYSA-N
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Description

2-Ethylcyclopropan-1-amine is a cyclic amine that has gained attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in water and commonly used as a building block in organic synthesis.

Scientific Research Applications

2-Ethylcyclopropan-1-amine has been studied for its potential applications in various fields, including medicinal chemistry, material sciences, and agriculture. In medicinal chemistry, it has been evaluated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and depression. In material sciences, it has been used as a building block for the synthesis of polymers and other materials. In agriculture, it has been studied for its potential use as a plant growth regulator.

Mechanism of Action

The mechanism of action of 2-Ethylcyclopropan-1-amine is not fully understood. However, it has been reported to act as a modulator of the GABA system, which is involved in the regulation of neuronal excitability. It has also been shown to interact with the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-Ethylcyclopropan-1-amine has been reported to have various biochemical and physiological effects. In animal studies, it has been shown to improve memory and cognitive function, reduce anxiety and depression-like behavior, and increase locomotor activity. It has also been reported to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Ethylcyclopropan-1-amine in lab experiments is its high purity and good yields. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

For research include the development of novel drugs, synthesis of new materials and polymers, and further studies on its mechanism of action and potential applications in agriculture.

properties

IUPAC Name

2-ethylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZWKJNMLLGPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513818
Record name 2-Ethylcyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylcyclopropan-1-amine

CAS RN

68841-33-8
Record name 2-Ethylcyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68841-33-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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